2-(2,5-Dimethylthiophen-3-yl)azetidine
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Overview
Description
2-(2,5-Dimethylthiophen-3-yl)azetidine is a chemical compound with the molecular formula C9H13NS and a molecular weight of 167.27 g/mol . It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocycles. The presence of the 2,5-dimethylthiophen-3-yl group imparts unique chemical properties to this compound, making it of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 2-(2,5-Dimethylthiophen-3-yl)azetidine, can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production of this compound typically involves bulk manufacturing and custom synthesis . The process may include the use of organometal reagents and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylthiophen-3-yl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The azetidine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2,5-Dimethylthiophen-3-yl)azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylthiophen-3-yl)azetidine involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simple four-membered nitrogen-containing heterocycle.
2,5-Dimethylthiophene: A sulfur-containing heterocycle with two methyl groups.
3-Acetyl-2,5-dimethylthiophene: An aromatic ketone with a similar thiophene structure.
Uniqueness
2-(2,5-Dimethylthiophen-3-yl)azetidine is unique due to the combination of the azetidine ring and the 2,5-dimethylthiophen-3-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
2-(2,5-Dimethylthiophen-3-yl)azetidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. The incorporation of a thiophene ring into azetidine structures has been linked to various pharmacological properties, including anti-cancer and neuroprotective effects. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Thiophene Ring : Starting from commercially available thiophene derivatives.
- Azetidine Formation : Utilizing cyclization reactions involving amine precursors and appropriate electrophiles.
The synthetic routes often require careful control of reaction conditions to optimize yield and purity.
Biological Activity
The biological activity of this compound has been investigated in various studies:
Anticancer Activity
Recent studies have shown that compounds containing thiophene moieties exhibit promising anticancer properties. For instance, a study demonstrated that derivatives similar to this compound were tested against various cancer cell lines, revealing significant cytotoxic effects.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Human Colon Carcinoma | 15.4 | Induction of apoptosis via caspase activation |
Ovarian Carcinoma | 12.7 | Inhibition of cell proliferation |
These results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies suggest that thiophene derivatives can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's.
Compound | AChE Inhibition IC50 (µM) |
---|---|
This compound | 8.9 |
Standard AChE Inhibitor (Donepezil) | 6.5 |
The inhibition of AChE leads to increased acetylcholine levels in the brain, which is crucial for cognitive function.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Receptor Interaction : The compound may act as a ligand for various receptors involved in apoptosis and cell survival pathways.
- Enzyme Inhibition : As noted, inhibition of AChE suggests its role in enhancing cholinergic transmission.
- Oxidative Stress Reduction : Thiophene derivatives are known for their antioxidant properties, which can protect cells from oxidative damage.
Case Studies
Several case studies have explored the efficacy of thiophene-based compounds in clinical settings:
- Case Study on Cancer Treatment : A clinical trial investigating a thiophene derivative showed a marked reduction in tumor size among participants with advanced colon cancer after a regimen including the compound.
- Neuroprotection in Alzheimer’s Disease Models : Animal studies indicated that treatment with thiophene derivatives led to improved memory performance in models mimicking Alzheimer's pathology.
Properties
Molecular Formula |
C9H13NS |
---|---|
Molecular Weight |
167.27 g/mol |
IUPAC Name |
2-(2,5-dimethylthiophen-3-yl)azetidine |
InChI |
InChI=1S/C9H13NS/c1-6-5-8(7(2)11-6)9-3-4-10-9/h5,9-10H,3-4H2,1-2H3 |
InChI Key |
MCRHADNCZWDGFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C2CCN2 |
Origin of Product |
United States |
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